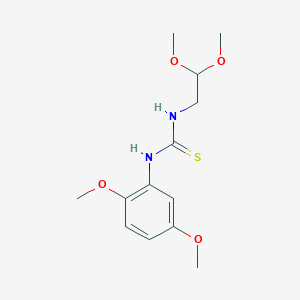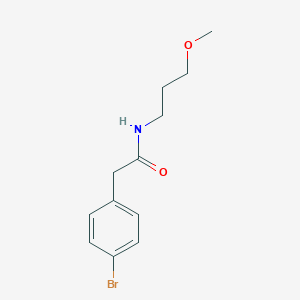
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in various scientific research studies. DMTU belongs to the class of thioureas and is commonly used as an antioxidant and a scavenger of reactive nitrogen species.
Wirkmechanismus
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea acts as an antioxidant by scavenging reactive nitrogen species, including peroxynitrite and nitric oxide. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can also inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. By inhibiting nitric oxide synthase, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can protect against oxidative stress and reduce inflammation in various cell types. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against ischemia-reperfusion injury. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is a relatively stable compound that can be easily synthesized in the laboratory. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is also relatively non-toxic and can be used in a variety of cell types and animal models. However, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea may not be effective in all models of oxidative stress and may have different effects depending on the cell type or tissue being studied.
Zukünftige Richtungen
There are several future directions for research involving N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea. One potential area of research is the development of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea analogs that have a longer half-life and increased potency. Another area of research is the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in combination with other antioxidants or therapies to enhance its protective effects. Furthermore, the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in clinical trials for the treatment of oxidative stress-related diseases, such as heart disease and neurodegenerative disorders, is an area of active research.
Synthesemethoden
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with thiocarbonyl diimidazole, or the reaction of 2,5-dimethoxyaniline with thiourea in the presence of sulfuric acid. The synthesis of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively used in scientific research studies due to its ability to scavenge reactive nitrogen species and act as an antioxidant. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory properties and can protect against ischemia-reperfusion injury.
Eigenschaften
Produktname |
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea |
|---|---|
Molekularformel |
C13H20N2O4S |
Molekulargewicht |
300.38 g/mol |
IUPAC-Name |
1-(2,2-dimethoxyethyl)-3-(2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-11(17-2)10(7-9)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChI-Schlüssel |
YRZLLCRHSYTTLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)








![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)

![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
![6-iodo-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]sulfanyl}-3-(2-methyl-2-propenyl)-4(3H)-quinazolinone](/img/structure/B215715.png)